molecular formula C24H35F3O5 B10767823 17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F1alpha

17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F1alpha

Cat. No.: B10767823
M. Wt: 460.5 g/mol
InChI Key: DSVAWVBHUBDAPY-AHJNKEMKSA-N
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Description

17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F1alpha is a synthetic analog of prostaglandin F2alpha. It is characterized by the presence of a trifluoromethylphenyl group and a hydrogenated 13,14-double bond, which distinguishes it from other prostaglandin analogs. This compound is primarily used as an ocular hypotensive agent, meaning it helps reduce intraocular pressure, making it valuable in the treatment of glaucoma .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F1alpha involves several key steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F1alpha undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with unique pharmacological properties .

Scientific Research Applications

17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F1alpha has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F1alpha involves its interaction with prostaglandin receptors in the eye. The compound binds to the FP receptor, leading to increased outflow of aqueous humor and a subsequent reduction in intraocular pressure. This mechanism is similar to that of other prostaglandin analogs used in glaucoma treatment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F1alpha is unique due to its hydrogenated 13,14-double bond, which reduces local irritant side effects while retaining good potency. This makes it a valuable alternative to other prostaglandin analogs with higher incidences of side effects .

Properties

IUPAC Name

7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pentyl]cyclopentyl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35F3O5/c25-24(26,27)17-7-5-6-16(14-17)10-11-18(28)12-13-20-19(21(29)15-22(20)30)8-3-1-2-4-9-23(31)32/h5-7,14,18-22,28-30H,1-4,8-13,15H2,(H,31,32)/t18-,19+,20+,21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSVAWVBHUBDAPY-AHJNKEMKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1O)CCC(CCC2=CC(=CC=C2)C(F)(F)F)O)CCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H]1O)CC[C@H](CCC2=CC(=CC=C2)C(F)(F)F)O)CCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35F3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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